5-Aza-2'-deoxycytidine diphosphate, commonly referred to as 5-Aza-2'-deoxycytidine, is a synthetic nucleoside analog of cytidine. It is classified as an epigenetic drug with significant implications in cancer therapy, particularly due to its ability to inhibit DNA methylation. This compound has been utilized in the treatment of myelodysplastic syndrome and is under investigation for its effectiveness against acute myeloid leukemia and other malignancies. The structural modification of replacing the carbon atom at the 5-position with nitrogen allows it to interfere with DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes .
The synthesis of 5-Aza-2'-deoxycytidine involves several steps, typically beginning with the preparation of the appropriate ribose sugar derivative followed by the introduction of the azacytosine moiety. The general synthetic route can be summarized as follows:
Technical details regarding reaction conditions (e.g., temperature, solvent) and purification methods (e.g., chromatography) would vary based on specific laboratory protocols but are generally optimized for yield and purity .
The molecular formula for 5-Aza-2'-deoxycytidine diphosphate is C_8H_{10}N_4O_7P_2. Its structure features a ribose sugar linked to an azacytosine base through a glycosidic bond. The presence of two phosphate groups distinguishes it from its monophosphate counterpart.
5-Aza-2'-deoxycytidine undergoes several key chemical reactions relevant to its mechanism of action:
The mechanism by which 5-Aza-2'-deoxycytidine exerts its effects involves several steps:
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .
5-Aza-2'-deoxycytidine has significant applications in scientific research and clinical settings:
The ongoing research continues to explore its full therapeutic potential across various malignancies and its role in understanding epigenetic modifications in health and disease.
5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) is a metabolic intermediate of the nucleoside analog decitabine (5-aza-2'-deoxycytidine). Upon cellular uptake, it undergoes phosphorylation to form the active triphosphate metabolite (5-aza-dCTP), which incorporates into DNA during replication. This incorporation initiates a mechanism-based inhibition of DNA methyltransferases (DNMTs). DNMT1, the maintenance methyltransferase, binds covalently to the 5-aza-cytosine ring within DNA due to the nitrogen substitution at position 5. This substitution prevents the beta-elimination step required for enzyme release, resulting in irreversible covalent entrapment of DNMT1 at CpG sites [1] [3] [7].
The trapped DNMT1-5-aza-DNA complexes trigger proteasomal degradation of DNMT1, depleting functional enzyme pools. Consequently, passive demethylation occurs during subsequent cell divisions as methylation patterns fail to propagate. Studies using isogenic cell lines demonstrate that DNMT1-deficient cells exhibit blunted DNA damage responses (e.g., reduced γ-H2AX foci formation) and diminished p53/CHK1 activation upon 5-aza-dC treatment, underscoring DNMT1’s central role in this mechanism [1].
Table 1: DNMT1 Degradation Following 5-aza-dC Treatment
Cell Model | DNMT1 Reduction (%) | Time Post-Treatment (hr) | Functional Consequence |
---|---|---|---|
HCT116 (Colorectal) | 85% | 24 | Global hypomethylation |
DNMT1-Hypomorphic | 98% | 24 | Loss of DNA damage response |
Leukemia Cell Lines | 70–90% | 48 | Tumor suppressor reactivation |
Incorporation of 5-aza-dC into DNA induces genome-wide hypomethylation, preferentially targeting CpG islands in promoter regions of tumor suppressor genes (TSGs). Demethylation reverses epigenetic silencing by remodeling chromatin architecture: hypomethylated DNA exhibits increased nuclease sensitivity, facilitating transcription factor binding and assembly of the transcriptional machinery [4] [5] [8]. Key TSGs reactivated include:
Notably, demethylation is hierarchical and context-dependent. Global genomic methylation decreases significantly (e.g., 40–60% reduction measured by HPLC), but promoter-specific demethylation varies. Genes with focal hypomethylation near transcription start sites (TSS) exhibit sustained reactivation post-treatment, while uniformly hypermethylated genes show transient expression [8].
Table 2: Tumor Suppressor Genes Reactivated by 5-aza-dC-Induced Demethylation
Gene | Cancer Type | Function | Demethylation Efficiency | Functional Outcome |
---|---|---|---|---|
p16 | Lung fibrosis, PDAC | Cell cycle inhibitor | High (TSS-specific) | Reduced proliferation |
SST | Pancreatic adenocarcinoma | Anti-proliferative hormone | Moderate | Enhanced octreotide response |
MLH1 | Colorectal cancer | DNA mismatch repair | Variable | Genomic stability restoration |
RASSF1 | Solid tumors | Pro-apoptotic signaling | Low | Transient apoptosis induction |
The roles of DNMT3A and DNMT3B (de novo methyltransferases) in 5-aza-dC sensitivity are distinct from DNMT1:
Table 3: Cellular Responses to 5-aza-dC in DNMT-Deficient Models
Cell Model | DNMT Status | 5-aza-dC IC₅₀ vs. Wild-Type | γ-H2AX Induction | TSG Reactivation |
---|---|---|---|---|
DNMT1-Hypomorphic | DNMT1 ↓↓↓ | 3–5-fold higher | Absent | Low |
DNMT3A/3B Double-KO (ES) | DNMT3A/3B −/− | 8–10-fold higher | Reduced | Minimal |
DNMT3A-Mutant (AML) | DNMT3A R882H | 1.5–2-fold higher | Moderate | Moderate |
DNMT3B-KO (Colorectal) | DNMT3B −/− | Unchanged | Mildly reduced | High |
Compound Nomenclature
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